molecular formula C19H26F3N3O4S B10758359 1-{[(3R)-3-methyl-4-({4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]phenyl}sulfonyl)piperazin-1-yl]methyl}cyclopropanecarboxamide

1-{[(3R)-3-methyl-4-({4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]phenyl}sulfonyl)piperazin-1-yl]methyl}cyclopropanecarboxamide

Cat. No.: B10758359
M. Wt: 449.5 g/mol
InChI Key: YJFULAYRAKPBCY-DYVFJYSZSA-N
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Description

1-{[(3R)-3-methyl-4-({4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]phenyl}sulfonyl)piperazin-1-yl]methyl}cyclopropanecarboxamide is an organic compound belonging to the class of benzenesulfonamides. This compound is characterized by its complex structure, which includes a cyclopropane ring, a piperazine ring, and a trifluoromethyl group. It has a molecular formula of C19H26F3N3O4S and a molecular weight of 449.49 g/mol .

Preparation Methods

The synthesis of 1-{[(3R)-3-methyl-4-({4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]phenyl}sulfonyl)piperazin-1-yl]methyl}cyclopropanecarboxamide involves multiple steps. The synthetic route typically starts with the preparation of the piperazine derivative, followed by the introduction of the sulfonyl group and the cyclopropane ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

1-{[(3R)-3-methyl-4-({4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]phenyl}sulfonyl)piperazin-1-yl]methyl}cyclopropanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-{[(3R)-3-methyl-4-({4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]phenyl}sulfonyl)piperazin-1-yl]methyl}cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(3R)-3-methyl-4-({4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]phenyl}sulfonyl)piperazin-1-yl]methyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as corticosteroid 11-beta-dehydrogenase isozyme 1, by binding to their active sites. This inhibition can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Compared to other benzenesulfonamides, 1-{[(3R)-3-methyl-4-({4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]phenyl}sulfonyl)piperazin-1-yl]methyl}cyclopropanecarboxamide is unique due to its trifluoromethyl group and cyclopropane ring. Similar compounds include:

Properties

Molecular Formula

C19H26F3N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

1-[[(3R)-3-methyl-4-[4-[(2S)-1,1,1-trifluoro-2-hydroxypropan-2-yl]phenyl]sulfonylpiperazin-1-yl]methyl]cyclopropane-1-carboxamide

InChI

InChI=1S/C19H26F3N3O4S/c1-13-11-24(12-18(7-8-18)16(23)26)9-10-25(13)30(28,29)15-5-3-14(4-6-15)17(2,27)19(20,21)22/h3-6,13,27H,7-12H2,1-2H3,(H2,23,26)/t13-,17+/m1/s1

InChI Key

YJFULAYRAKPBCY-DYVFJYSZSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)[C@@](C)(C(F)(F)F)O)CC3(CC3)C(=O)N

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C(F)(F)F)O)CC3(CC3)C(=O)N

Origin of Product

United States

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